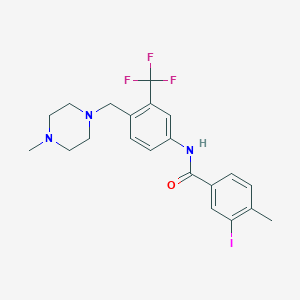

3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide

Overview

Description

The compound of interest, 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide, is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds, such as secondary amide compounds, has been successfully achieved as described in the literature. For instance, the synthesis of 3-Acetoxy-2-methyl-N-(phenyl)benzamide and 3-Acetoxy-2-methyl-N-(4-methylphenyl)benzamide was characterized using techniques like FTIR, 1H NMR, 13C NMR, and X-ray single crystal diffraction analysis . These methods are likely applicable to the synthesis and characterization of the compound of interest, suggesting that a similar approach could be used to synthesize and confirm the structure of 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide.

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction and density functional theory (DFT) calculations. For example, the novel compound 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was studied using X-ray single crystal diffraction and DFT at the B3LYP level with a 6-31G+(d,p) basis set . These techniques could be employed to determine the molecular structure of the compound of interest, providing insights into its conformational stability and electronic properties.

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactions of the compound of interest, they do explore the reactivity of similar molecules. The antioxidant properties of a novel benzamide were determined using the DPPH free radical scavenging test, which could be indicative of the potential reactivity of the compound of interest . Additionally, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans were investigated to estimate the chemical reactivity of the molecule . These methods could be applied to 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide to analyze its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized using various spectroscopic techniques and theoretical calculations. For instance, the vibrational frequencies and IR intensities of 3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one were calculated using DFT and compared with experimental FT-IR spectra . The geometrical parameters obtained from XRD studies were in good agreement with calculated values, suggesting that similar methods could be used to determine the physical and chemical properties of the compound of interest . Additionally, the electronic properties such as HOMO and LUMO energies and thermodynamic properties were calculated, which are essential for understanding the stability and reactivity of the compound .

Scientific Research Applications

Synthesis and Structural Studies

Synthesis of New Amides : Research by Koroleva et al. (2011) involved the synthesis of new carboxylic acid amides, including compounds related to 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide. This process is key in the synthesis of antileukemic agents like imatinib (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).

Characterization of Imaging Probes : Fuchigami et al. (2011) synthesized 2-iodo substituted benzamide derivatives for use as imaging agents, showcasing the potential of structurally related compounds in diagnostic imaging (Fuchigami, Haratake, Magata, Haradahira, & Nakayama, 2011).

Synthesis of 3-Substituted Benzamides : Terentjeva et al. (2016) synthesized new benzamide derivatives related to tyrosine kinase inhibitors, demonstrating the versatility of benzamide derivatives in the field of cancer research (Terentjeva, Muceniece, Petushkova, & Lu̅sis, 2016).

Discovery of Kinase Inhibitors : Im et al. (2015) synthesized 4-arylamido 3-methyl isoxazole derivatives as FMS kinase inhibitors, illustrating the potential of similar benzamide derivatives in therapeutic applications for cancer (Im, Jung, Yang, Aman, & Hah, 2015).

Chemical Properties and Analysis

Synthesis and Properties : Cheng-ron (2015) conducted a study focusing on the synthesis of a compound structurally related to 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide. This research adds to our understanding of the chemical properties and synthesis methods of such compounds (Cheng-ron, 2015).

Study of Reactivity and Function : Bellili et al. (2022) investigated the synthesis and mitochondrial reductive function of benzamide compounds, contributing to the knowledge of chemical reactivity and biological activity of similar molecules (Bellili, Coltman, Hodges, & Allouche, 2022).

Conformational and Vibrational Analysis : Al-Ghulikah et al. (2021) explored the local reactive properties of a triazole derivative, providing insights into the chemical behavior of related benzamide derivatives (Al-Ghulikah, Al-Mutairi, Hassan, Emam, Mary, Mary, Armaković, & Armaković, 2021).

Synthesis of Anti-Influenza Compounds : Hebishy et al. (2020) synthesized benzamide-based compounds with antiavian influenza virus activity, demonstrating the potential of benzamide derivatives in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

properties

IUPAC Name |

3-iodo-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3IN3O/c1-14-3-4-15(11-19(14)25)20(29)26-17-6-5-16(18(12-17)21(22,23)24)13-28-9-7-27(2)8-10-28/h3-6,11-12H,7-10,13H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJNOOSFYQAIMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide | |

CAS RN |

943320-50-1 | |

| Record name | Benzamide, 3-iodo-4-methyl-N-(4-((4-methyl-1-piperazinyl)methyl)-3-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943320501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZAMIDE, 3-IODO-4-METHYL-N-(4-((4-METHYL-1-PIPERAZINYL)METHYL)-3-(TRIFLUOROMETHYL)PHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDY32MF3UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2504951.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2504952.png)

![4-Methyl-4-azaspiro[2.5]octan-7-amine](/img/structure/B2504953.png)

![2-Fluoro-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2504954.png)

![3-butyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504958.png)